molecular formula C20H22N2O3 B2800532 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 941960-31-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2800532
CAS RN: 941960-31-2
M. Wt: 338.407
InChI Key: PAGVNHZHTUTHFY-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, also known as ATQA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Structural Aspects and Properties

The structural aspects of amide-containing isoquinoline derivatives, closely related to the chemical structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, have been studied for their ability to form gels and crystalline solids upon treatment with various acids. This research highlights the potential of these compounds in developing materials with unique physical properties, such as host–guest complexes that exhibit enhanced fluorescence emission, indicating applications in fluorescence-based sensors and materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis Techniques

A study detailed a high-yielding synthesis technique for related compounds through cyclisation, demonstrating the synthetic accessibility of complex structures derived from similar amide compounds. This work underpins the chemical synthesis processes essential for creating pharmacologically active compounds or materials for various applications (King, 2007).

Selective Fluorescent Sensing

Research on a fluorescent sensor based on a quinoline platform, closely related to the compound , demonstrated high selectivity and sensitivity for detecting cadmium ions over zinc ions. This indicates potential applications of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide in environmental monitoring and chemical sensing (Zhou et al., 2012).

Antibiotic Properties

A natural product study identified a tetrahydroquinoline derivative from Janibacter limosus with high biological activity against bacteria and fungi. This suggests that compounds with a similar tetrahydroquinoline core may have antibiotic properties, underscoring the importance of such compounds in the development of new antimicrobial agents (Asolkar et al., 2004).

Antiproliferative Activities

Compounds bearing the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, structurally similar to the chemical , have shown significant antiproliferative activities against a variety of human cancer cell lines. This highlights the potential of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide in cancer research and therapy (Chen et al., 2013).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-7-18(11-14)25-13-20(24)21-17-8-9-19-16(12-17)6-4-10-22(19)15(2)23/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGVNHZHTUTHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

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